molecular formula C7H19N3 B6237810 3-(2-aminoethyl)pentane-1,5-diamine CAS No. 460078-00-6

3-(2-aminoethyl)pentane-1,5-diamine

Cat. No.: B6237810
CAS No.: 460078-00-6
M. Wt: 145.2
InChI Key:
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Description

3-(2-Aminoethyl)pentane-1,5-diamine is an organic compound with the molecular formula C₆H₁₆N₄. It is a diamine, meaning it contains two amino groups (-NH₂) attached to a pentane backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of pentane-1,5-diamine with ethylene oxide. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH₃CN) and is conducted in an acidic medium.

  • Ammonolysis of Epoxides: Another method involves the ammonolysis of an appropriate epoxide precursor. For example, reacting pentane-1,5-diamine with ethylene oxide in the presence of ammonia can yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or amides.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various alkyl halides and acyl chlorides can be used as reagents in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, amides, and other oxidized forms.

  • Reduction Products: Reduced amines and other derivatives.

  • Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

3-(2-Aminoethyl)pentane-1,5-diamine has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of protein interactions and enzyme inhibition.

  • Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which 3-(2-Aminoethyl)pentane-1,5-diamine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Ethylene Diamine: A simpler diamine with two amino groups.

  • Diethylenetriamine: A triamine with three amino groups.

  • Triethylenetetramine: A tetramine with four amino groups.

Uniqueness: 3-(2-Aminoethyl)pentane-1,5-diamine is unique due to its specific structure, which includes a pentane backbone and two amino groups at specific positions. This structure allows for unique reactivity and applications compared to simpler diamines or those with different arrangements of amino groups.

Properties

CAS No.

460078-00-6

Molecular Formula

C7H19N3

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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